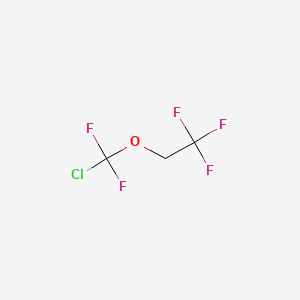

2-(Chlorodifluoromethoxy)-1,1,1-trifluoroethane

Overview

Description

2-(Chlorodifluoromethoxy)-1,1,1-trifluoroethane, also known as this compound, is a useful research compound. Its molecular formula is C3H2ClF5O and its molecular weight is 184.49 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of Compound 485 are currently unknown. Identifying the targets of a compound is a critical step in understanding its mechanism of action. This typically involves experimental techniques such as affinity chromatography, drug affinity responsive target stability (DARTS), and others .

Mode of Action

The interaction of a compound with its target often involves binding to specific sites on the target molecule, leading to a change in the target’s activity .

Biochemical Pathways

Biochemical pathways are sequences of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more enzymes or other proteins involved in the pathway .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its elimination from the body .

Result of Action

These effects can include changes in cellular signaling, gene expression, metabolic activity, and other cellular processes .

Action Environment

Environmental factors can include pH, temperature, presence of other molecules, and other aspects of the compound’s physical and chemical environment .

Biochemical Analysis

Biochemical Properties

2-(Chlorodifluoromethoxy)-1,1,1-trifluoroethane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with dehydrogenase enzymes, affecting the redox state of cells . Additionally, this compound can form complexes with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress, organelle damage, and apoptosis in certain cell types . Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit DNA polymerase α, affecting DNA synthesis . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been observed that the compound remains stable under controlled conditions but can degrade when exposed to certain environmental factors . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, organ damage, and alterations in metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its most significant effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidases, influencing the redox state of cells . The compound can also affect the levels of metabolites, leading to changes in metabolic flux . These interactions highlight the compound’s role in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, leading to localized effects . Additionally, its distribution within cells can influence its activity and function, as it may interact with different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its function, as it may interact with different biomolecules depending on its location within the cell .

Properties

IUPAC Name |

2-[chloro(difluoro)methoxy]-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5O/c4-3(8,9)10-1-2(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDPVPUXPBZBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186663 | |

| Record name | Compound 485 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33018-78-9 | |

| Record name | Compound 485 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033018789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Compound 485 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-TRIFLUOROETHYL CHLORODIFLUOROMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5GQ99UE4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the anesthetic potency of Compound 485 compare to its isomers, and what might explain these differences?

A1: Research indicates that Compound 485 exhibits a significantly higher minimum alveolar concentration (MAC) compared to its isomers, including isoflurane and enflurane. [] While the MAC values for the three isomers range from 1.41 to 2.67% atm, Compound 485 demonstrates a MAC of 12.53% atm. [] This suggests that a significantly higher concentration of Compound 485 is required to achieve the same anesthetic effect as its isomers. Although the exact reason for this difference remains unclear, it may be attributed to subtle variations in their interactions with target sites in the central nervous system despite their structural similarities.

Q2: Does the high MAC value of Compound 485 imply a deviation from the established relationship between anesthetic potency and lipid solubility?

A2: Despite its high MAC, Compound 485 does not appear to deviate substantially from the correlation between anesthetic potency and lipid solubility. [] While it possesses a notably higher MAC, its olive oil/gas partition coefficient of 25.8 is lower than the coefficients observed for its isomers (ranging from 90.8 to 96.6). [] This suggests that while Compound 485 might exhibit weaker lipid solubility compared to its isomers, its anesthetic potency, though lower, still falls within the expected range based on its lipid solubility. Further research is needed to understand the specific factors contributing to the observed differences in MAC values.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1229902.png)

![N-tert-butyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide](/img/structure/B1229904.png)

![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1229905.png)

![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1229906.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide](/img/structure/B1229908.png)

![2-[[2-(4-chlorophenoxy)-1-oxoethyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B1229914.png)

![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1229915.png)

![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229917.png)

![Spiro[4.4]nonane-1,6-diol](/img/structure/B1229922.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229923.png)